molecular formula C14H15BrN2O2 B581669 5-(N-BOC-Amino)-8-bromoquinoline CAS No. 1365272-14-5

5-(N-BOC-Amino)-8-bromoquinoline

Cat. No.: B581669
CAS No.: 1365272-14-5
M. Wt: 323.19
InChI Key: BEJYTIZMSSGRBZ-UHFFFAOYSA-N
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Description

5-(N-BOC-Amino)-8-bromoquinoline is a compound that features a quinoline core substituted with a bromine atom at the 8th position and a tert-butoxycarbonyl (BOC) protected amino group at the 5th position. The BOC group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-BOC-Amino)-8-bromoquinoline typically involves the following steps:

    BOC Protection: The amino group at the 5th position is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and BOC protection reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(N-BOC-Amino)-8-bromoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted quinolines depending on the nucleophile used.

    Deprotection: 5-amino-8-bromoquinoline.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-(N-BOC-Amino)-8-bromoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its quinoline core.

    Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N-BOC-Amino)-8-bromoquinoline is unique due to the stability and ease of removal of the BOC protecting group under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-(8-bromoquinolin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)12-9(11)5-4-8-16-12/h4-8H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJYTIZMSSGRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742876
Record name tert-Butyl (8-bromoquinolin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-14-5
Record name Carbamic acid, N-(8-bromo-5-quinolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (8-bromoquinolin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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